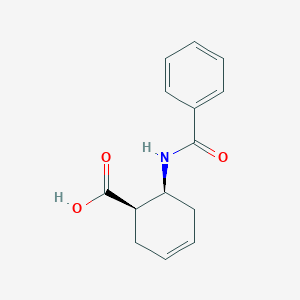
CID 78063481
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78063481 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
The synthesis of CID 78063481 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Initial Formation: The initial formation of the compound involves the reaction of specific precursors under controlled conditions. This step often requires a catalyst to facilitate the reaction.
Intermediate Steps: Several intermediate steps are involved, each requiring precise control of temperature, pressure, and pH levels. These steps may include purification processes to isolate the desired intermediate compounds.
Final Synthesis: The final synthesis step involves combining the intermediate compounds under specific conditions to form this compound. This step may require additional purification to ensure the purity of the final product.
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
CID 78063481 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions depend on the specific conditions used.
Reduction: Reduction reactions involving this compound typically use reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can produce a range of products depending on the reaction conditions.
Substitution: Substitution reactions involving this compound often use halogens or other substituents to replace specific atoms in the compound. These reactions can be carried out under various conditions, including different temperatures and solvents.
Scientific Research Applications
CID 78063481 has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a reagent in various reactions and as a catalyst in certain processes. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methods.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. Its ability to interact with specific biomolecules makes it a useful tool for understanding biological pathways and developing new therapeutic strategies.
Medicine: In medicine, this compound is being investigated for its potential therapeutic effects. Studies have shown that it may have applications in treating certain diseases or conditions, although more research is needed to fully understand its efficacy and safety.
Industry: In industrial applications, this compound is used in the production of various materials and chemicals. Its unique properties make it valuable for developing new products and improving existing processes.
Mechanism of Action
The mechanism of action of CID 78063481 involves its interaction with specific molecular targets and pathways. This compound can bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and conditions used.
Properties
Molecular Formula |
Al2Ti7 |
|---|---|
Molecular Weight |
389.03 g/mol |
InChI |
InChI=1S/2Al.7Ti |
InChI Key |
ZKJFDAVPSDDTKE-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti].[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2,3-Dichlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B12520044.png)


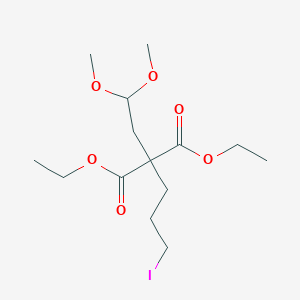
![Ethanone, 1-[2-(methylseleno)-3-phenyl-2-cyclobuten-1-yl]-](/img/structure/B12520074.png)
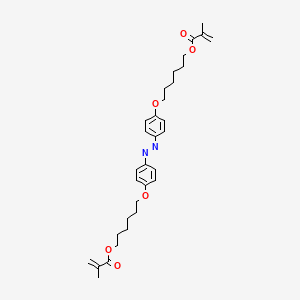
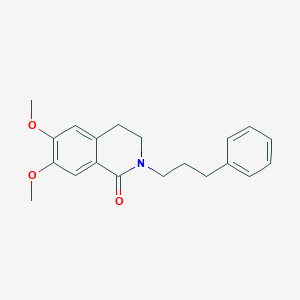
![3-(4-Ethoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12520091.png)
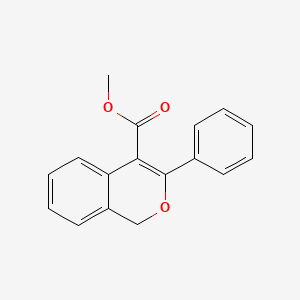

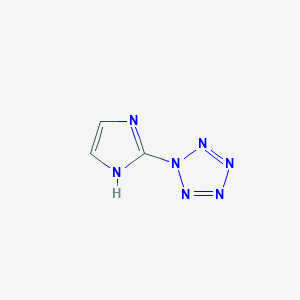
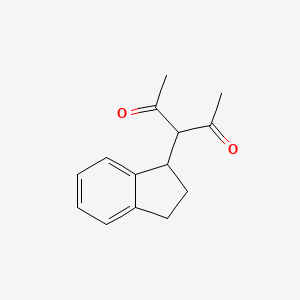
![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
